molecular formula C6H6ClFN2 B11918388 1,3-Benzenediamine, 2-chloro-4-fluoro-

1,3-Benzenediamine, 2-chloro-4-fluoro-

Cat. No.: B11918388
M. Wt: 160.58 g/mol
InChI Key: RVGVEGCCQGJCGX-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, 2-chloro-4-fluoro-: is an organic compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 g/mol It is a derivative of benzenediamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzenediamine, 2-chloro-4-fluoro- can be synthesized through various methods. One common approach involves the nitration of 1,3-dichlorobenzene followed by reduction and fluorination steps. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, followed by reduction with tin(II) chloride in hydrochloric acid to yield the corresponding diamine. The final fluorination step can be achieved using a fluorinating agent such as hydrogen fluoride or silver fluoride .

Industrial Production Methods: Industrial production of 1,3-Benzenediamine, 2-chloro-4-fluoro- often involves large-scale nitration and reduction processes, followed by purification steps to obtain the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzenediamine, 2-chloro-4-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Benzenediamine, 2-chloro-4-fluoro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, 2-chloro-4-fluoro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1,3-Benzenediamine, 4-chloro-
  • 1,3-Benzenediamine, 2-chloro-
  • 1,3-Benzenediamine, 4-fluoro-

Comparison: 1,3-Benzenediamine, 2-chloro-4-fluoro- is unique due to the presence of both chlorine and fluorine substituents, which impart distinct chemical properties compared to its analogs. The combination of these substituents can enhance the compound’s reactivity and selectivity in various chemical reactions. Additionally, the presence of fluorine can improve the compound’s stability and bioavailability, making it a valuable candidate for pharmaceutical and industrial applications .

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

2-chloro-4-fluorobenzene-1,3-diamine

InChI

InChI=1S/C6H6ClFN2/c7-5-4(9)2-1-3(8)6(5)10/h1-2H,9-10H2

InChI Key

RVGVEGCCQGJCGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)N)F

Origin of Product

United States

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